Validated Utility in a High-Profile SARS-CoV-2 Mpro Inhibitor Synthesis (IC50 = 0.67 μM)
Unlike other chiral β-amino acids or its own racemate, (3R)-3-Amino-3-cyclopropylpropanoic acid has a direct, documented role as a key starting material in the synthesis of the potent α-ketoamide inhibitor 13b, which targets the SARS-CoV-2 main protease (Mpro). This specific (R)-stereoisomer is a critical building block in the four-step synthesis of the Boc-protected pyridone D intermediate [1]. The final inhibitor, 13b, demonstrated an IC50 of 0.67±0.18 μM against SARS-CoV-2 Mpro, a level of potency that validates the entire synthetic route and, by extension, the utility of its specific chiral starting materials [1]. This application provides a concrete, high-value example of the compound's utility in a contemporary drug discovery context that is not shared by its simpler analogs or the racemate.
| Evidence Dimension | Validated application in drug candidate synthesis |
|---|---|
| Target Compound Data | (3R)-3-Amino-3-cyclopropylpropanoic acid (used to synthesize inhibitor 13b) |
| Comparator Or Baseline | Racemic 3-amino-3-cyclopropylpropanoic acid or other β-amino acids |
| Quantified Difference | Specific use in synthesis of an inhibitor with IC50 = 0.67±0.18 μM against SARS-CoV-2 Mpro |
| Conditions | In vitro enzymatic assay (SARS-CoV-2 Mpro inhibition) |
Why This Matters
This provides a peer-reviewed, high-impact validation of the compound's utility in a cutting-edge research program, reducing technical risk for procurement decisions in antiviral drug discovery.
- [1] Zhang, L., Lin, D., Sun, X., Curth, U., Drosten, C., Sauerhering, L., ... & Hilgenfeld, R. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 368(6489), 409-412. View Source
